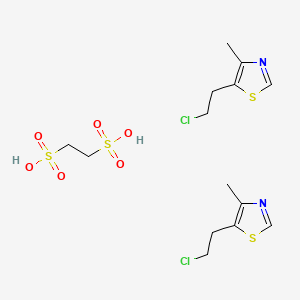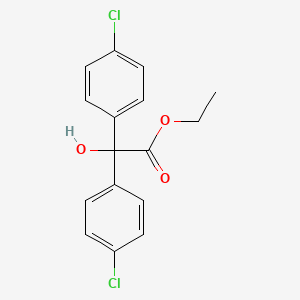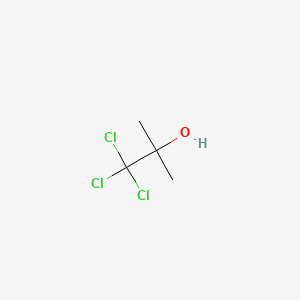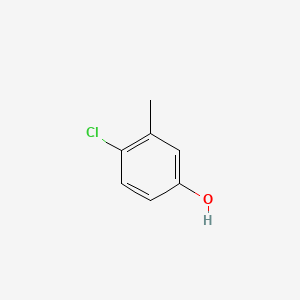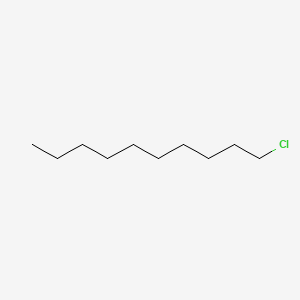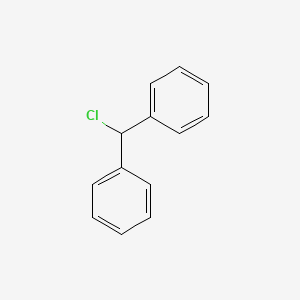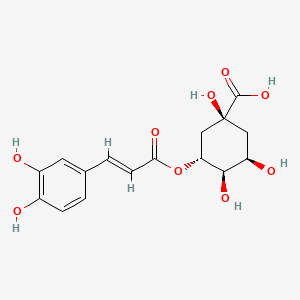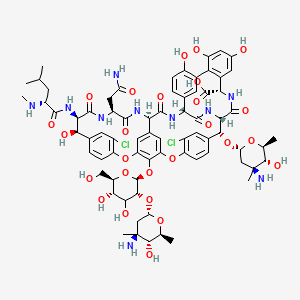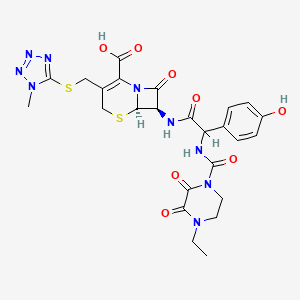
セフォペラゾン
概要
説明
Cefoperazone is a broad-spectrum cephalosporin antibiotic used for the treatment of bacterial infections in various locations, including the respiratory tract, abdomen, skin, and female genital tracts . It is a third-generation cephalosporin antibiotic, effective against Pseudomonas infections . Cefoperazone is marketed under the name Cefobid and was patented in 1974 and approved for medical use in 1981 .
科学的研究の応用
Cefoperazone is widely used in scientific research due to its broad-spectrum antimicrobial activity. It is used in the development of rapid RP-HPLC methods for quantitative assessment in different dosage forms . It is also used in studies to determine the minimum inhibitory concentration and minimum bacteriostatic concentration against various bacterial strains . Additionally, cefoperazone is used in systematic reviews to evaluate its efficacy in treating infections caused by multidrug-resistant pathogens .
作用機序
Cefoperazone exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This mechanism is similar to other beta-lactam antibiotics, making cefoperazone effective against a wide range of bacterial infections .
Safety and Hazards
将来の方向性
The efficacy of a new cefoperazone/sulbactam combination (3:1) for Enterobacteriaceae infection has been evaluated via model-informed drug development (MIDD) approaches . The study concluded that Cefoperazone/sulbactam (3:1) showed similar bactericidal activity to sulperazon [cefoperazone/sulbactam (2:1)] against the tested bacteria .
生化学分析
Biochemical Properties
Cefoperazone, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is inhibitory, preventing the normal function of the PBPs and thus disrupting the integrity of the bacterial cell wall .
Cellular Effects
Cefoperazone’s primary effect on cells is the disruption of cell wall synthesis, leading to cell lysis . This is mediated by bacterial cell wall autolytic enzymes such as autolysins . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the disruption of the bacterial cell wall, which can lead to cell death .
Molecular Mechanism
Cefoperazone exerts its effects at the molecular level by binding to specific PBPs inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves the inhibition of the enzymes responsible for the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
The effects of Cefoperazone can change over time in laboratory settings. For example, it has been reported that Cefoperazone can cause alterations in serum transaminases and alkaline phosphatase in 5% to 10% of patients, but these changes are usually mild and transient and return to normal following completion of therapy .
Dosage Effects in Animal Models
In animal models, the effects of Cefoperazone can vary with different dosages. Pharmacological studies with Cefoperazone doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .
Metabolic Pathways
Cefoperazone is involved in the metabolic pathway related to the synthesis of bacterial cell walls . It interacts with PBPs, which are enzymes that play a crucial role in the synthesis of the bacterial cell wall .
Transport and Distribution
It is known that like all beta-lactam antibiotics, Cefoperazone binds to PBPs located inside the bacterial cell wall .
Subcellular Localization
The subcellular localization of Cefoperazone is primarily at the bacterial cell wall, where it binds to PBPs . This binding leads to the inhibition of bacterial cell wall synthesis and ultimately results in cell lysis .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cefoperazone sodium involves reacting cefoperazone acid with a sodium salt forming agent in the presence of a solvent. The reaction mixture is then induced to crystallize by adding seed crystals, followed by solvent replacement and dissociation to obtain the final product . Another method involves adding acetone to cefoperazone acid to obtain a solution, followed by the addition of purified water and sodium bicarbonate to induce crystallization .
Industrial Production Methods: Industrial production of cefoperazone sodium typically involves large-scale crystallization processes. The process includes dissolving cefoperazone acid in a solvent, adding sodium bicarbonate, and inducing crystallization through controlled temperature and stirring . The crystallized product is then filtered, dried, and packaged for use.
化学反応の分析
Types of Reactions: Cefoperazone undergoes various chemical reactions, including degradation under alkaline and heating conditions, leading to the formation of sulfhydryl compounds . It also undergoes resonance scattering spectroscopy-based degradation reactions .
Common Reagents and Conditions: Common reagents used in the reactions of cefoperazone include sodium hydroxide for degradation and copper (II) ions for resonance scattering spectroscopy . The reactions typically occur under controlled pH and temperature conditions.
Major Products Formed: The major products formed from the degradation of cefoperazone include sulfhydryl compounds, which are detected using resonance scattering spectroscopy .
類似化合物との比較
Cefoperazone is compared with other third-generation cephalosporins, such as ceftriaxone and ceftazidime. It has a broad spectrum of activity against Gram-positive and Gram-negative organisms, including Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter species . Cefoperazone-sulbactam, a combination with sulbactam, is particularly effective against beta-lactamase-producing organisms . The long elimination half-life of cefoperazone allows for twice-daily administration, making it a convenient option for treating infections .
List of Similar Compounds:- Ceftriaxone
- Ceftazidime
- Cefotaxime
- Cefepime
Cefoperazone’s unique combination with sulbactam enhances its efficacy against resistant bacterial strains, distinguishing it from other cephalosporins .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Cefoperazone involves a multi-step process that includes several chemical reactions.", "Starting Materials": [ "4-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a][1,4]benzodiazepine-6-carboxylic acid", "2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid", "4-ethyl-2-methyl-5-oxo-1,3-dioxane-4-carboxylic acid", "Triethylamine", "Sodium hydroxide", "Methanol", "Acetonitrile", "Ethyl acetate", "Water" ], "Reaction": [ "The first step involves the reaction of 4-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a][1,4]benzodiazepine-6-carboxylic acid with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in the presence of triethylamine and acetonitrile to form a key intermediate.", "In the second step, the key intermediate is reacted with 4-ethyl-2-methyl-5-oxo-1,3-dioxane-4-carboxylic acid in the presence of sodium hydroxide and water to form another intermediate.", "The third step involves the reaction of the second intermediate with sodium hydroxide and water to form Cefoperazone.", "The final step involves the purification of Cefoperazone using a solvent such as ethyl acetate and methanol." ] } | |
| Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |
CAS番号 |
62893-19-0 |
分子式 |
C25H27N9O8S2 |
分子量 |
645.7 g/mol |
IUPAC名 |
(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15?,16-,22-/m1/s1 |
InChIキー |
GCFBRXLSHGKWDP-WTKTZPJXSA-N |
異性体SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
正規SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
外観 |
Solid powder |
melting_point |
167 - 171 °C |
その他のCAS番号 |
62893-19-0 62893-20-3 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
62893-20-3 (hydrochloride salt) |
賞味期限 |
>2 years if stored properly |
溶解性 |
2.86e-01 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Céfobis Cefobid Cefoperazon Cefoperazone Cefoperazone Sodium Cefoperazone Sodium Salt Salt, Cefoperazone Sodium Sodium Salt, Cefoperazone Sodium, Cefoperazone T 1551 T-1551 T1551 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cefoperazone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and bacterial death. []
A: Cefoperazone has a molecular formula of C25H27N9O8S2 and a molecular weight of 645.68 g/mol. []
A: While specific spectroscopic data is not discussed in the provided research papers, analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have been used to characterize and quantify cefoperazone. [, , ]
ANone: This aspect is not relevant to cefoperazone as it is an antibiotic and does not possess catalytic properties.
ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of cefoperazone.
A: The stability of cefoperazone can be affected by factors like temperature, pH, and the type of intravenous solution used. [, ] Research suggests that storage at room temperature and reconstitution in xylitol or 0.9% sodium chloride solution are optimal for maintaining stability. []
ANone: The provided research papers primarily focus on the clinical and microbiological aspects of cefoperazone and do not provide information on specific SHE regulations.
A: Cefoperazone is predominantly eliminated through biliary excretion, with approximately 80% of the drug excreted in bile. [, ] Renal elimination accounts for the remaining 20%. [, ]
A: While cefoperazone is primarily cleared through biliary excretion, dosage adjustments may be necessary in patients with severe renal impairment. []
A: Cefoperazone demonstrates efficacy against a wide range of bacterial infections, including respiratory tract infections, urinary tract infections, hepatobiliary tract infections, and intra-abdominal infections. [, , , , , , ] It exhibits activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. [, , , , , , ]
A: Yes, multiple clinical trials have been conducted to evaluate the efficacy and safety of cefoperazone in treating various bacterial infections. [, , , , , ] Results from these trials have demonstrated favorable clinical outcomes for cefoperazone, both as monotherapy and in combination with other antibiotics, particularly in treating intra-abdominal infections and hospital-acquired pneumonia. [, , , , , ]
A: The primary mechanism of resistance to cefoperazone is the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases. [, , , , ] These enzymes hydrolyze the β-lactam ring of cefoperazone, rendering it ineffective. [, , , , ] Other resistance mechanisms include mutations in PBPs, reduced permeability of the bacterial outer membrane, and efflux pumps that actively remove the antibiotic from the bacterial cell. [, ]
ANone: This aspect, especially regarding potential long-term effects, is not covered in the provided research articles.
ANone: The research papers do not provide information on specific drug delivery and targeting strategies for cefoperazone.
ANone: This research area is not covered in the provided scientific papers.
A: Several analytical methods are used to determine cefoperazone concentrations, including:- High-performance liquid chromatography (HPLC) [, ]- Liquid chromatography-mass spectrometry (LC-MS/MS) []- Capillary electrophoresis (CZE) []- Microbiological assays []
ANone: This topic is not addressed in the provided research papers.
A: While the provided research papers don't delve into dissolution rate studies, they highlight the importance of appropriate reconstitution solutions for cefoperazone. [] The choice of solution can impact solubility and stability, ultimately influencing its bioavailability and efficacy. [, ]
ANone: This research area is not discussed in the provided scientific papers.
ANone: The provided research papers do not discuss interactions between cefoperazone and drug transporters.
ANone: This aspect is not covered in the provided research papers.
ANone: Specific information on the biocompatibility and biodegradability of cefoperazone is not included in the provided scientific research.
A: Yes, several alternative antibiotics can be considered depending on the specific infection and the susceptibility profile of the isolated pathogen. Some alternatives include:- Other third-generation cephalosporins like ceftazidime, cefotaxime, and ceftriaxone. [, , , ]- Carbapenems like imipenem and meropenem. [, , , , ]- Fluoroquinolones like levofloxacin and ciprofloxacin. [, ]- Aminoglycosides like amikacin and gentamicin. [, , ]
ANone: This topic is not addressed in the research papers provided.
ANone: The provided research papers do not delve into the historical context or milestones associated with cefoperazone development.
A: The research highlights the interdisciplinary nature of cefoperazone research, involving microbiology, pharmacology, and clinical medicine. [, , , , , ] Collaborative efforts between clinicians, microbiologists, and pharmaceutical scientists are crucial for optimizing cefoperazone use, mitigating resistance, and improving patient outcomes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1668778.png)

